molecular formula C14H12N2O5 B583166 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid CAS No. 1797983-23-3

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

Cat. No. B583166
CAS RN: 1797983-23-3
M. Wt: 288.259
InChI Key: FNKYNYBONZATNB-UHFFFAOYSA-N
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Description

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known as 2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid, is a compound with the molecular formula C14H12N2O5 . It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid, and a monohydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can be represented by the SMILES string: NC1=CC=C (NC2=CC=C (O)C (C (=O)O)=C2)C (C (=O)O)=C1 .

Scientific Research Applications

Electrochemical Studies

The electrochemical behavior of compounds related to 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, such as azo-benzoic acids, has been extensively studied. These studies explore the electrochemical reduction processes of these compounds, revealing their potential applications in electrochemical sensors and devices. For instance, the electrochemical reduction of azo compounds, including those structurally related to the specified chemical, shows significant pH dependence and follows a complex mechanism leading to products like 5-amino salicylic acid. This process highlights the compound's relevance in electrochemical applications and its potential utility in environmental monitoring and analytical chemistry (Mandić et al., 2004).

Biosynthesis and Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a compound closely related to 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, serves as a precursor for a wide range of natural products. The biosynthesis of AHBA-derived compounds is critical for the development of new pharmaceuticals and bioactive molecules. These natural products include naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family, showcasing the compound's importance in the discovery and development of new drugs (Kang, Shen, & Bai, 2012).

Material Science Applications

In material science, derivatives of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid are utilized for the functional modification of polymers. These modifications aim to enhance the polymers' properties, such as thermal stability and biocompatibility, making them suitable for a wide range of applications, including medical devices, drug delivery systems, and environmentally friendly materials. The synthesis and application of these derivatives demonstrate the compound's versatility and potential in developing new materials with improved performance (Aly & El-Mohdy, 2015).

properties

IUPAC Name

5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYNYBONZATNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1797983-23-3
Record name 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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